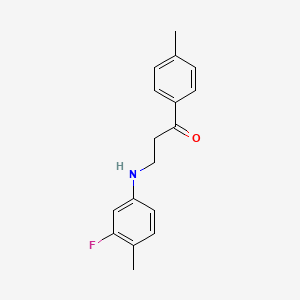

3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone

Description

3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone is a propanone derivative featuring a 3-fluoro-4-methylanilino group attached to the ketone backbone and a 4-methylphenyl substituent. Its molecular formula is C₁₇H₁₇FNO, with a molecular weight of 285.33 g/mol .

Properties

IUPAC Name |

3-(3-fluoro-4-methylanilino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO/c1-12-3-6-14(7-4-12)17(20)9-10-19-15-8-5-13(2)16(18)11-15/h3-8,11,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNORTLQJSWIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-fluoro-4-methylaniline with 4-methylbenzaldehyde under acidic or basic conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications

This compound is primarily investigated for its potential use in the pharmaceutical industry. Its structure suggests that it could serve as a precursor or a key intermediate in the synthesis of various therapeutic agents. The presence of the fluorine atom and the aniline moiety enhances its biological activity and selectivity towards certain biological targets.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines, making it a candidate for further development as an anticancer drug. The molecular structure allows for modifications that could enhance potency and reduce side effects .

- Neuropharmacological Research : There is emerging interest in the neuropharmacological effects of compounds similar to this compound. Investigations into its effects on neurotransmitter systems could reveal applications in treating neurological disorders such as depression and anxiety .

Material Science

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its incorporation into polymer matrices can lead to enhanced mechanical properties and thermal stability.

- Conductive Polymers : Research has explored the use of this compound in synthesizing conductive polymers, which are essential for applications in electronics and energy storage devices. The addition of fluorinated groups can improve electrical conductivity and environmental stability .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for synthesizing other complex organic molecules.

- Reactions Involving Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful for creating various derivatives that may have distinct biological or chemical properties . This feature is particularly valuable in the synthesis of pharmaceuticals where specific functional groups are required.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of a derivative of this compound on several cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting that modifications to the compound could lead to effective anticancer agents .

Case Study 2: Conductive Polymer Development

Research conducted at a leading university demonstrated that incorporating this compound into polymer blends resulted in materials with enhanced electrical conductivity. These findings are paving the way for new applications in flexible electronics and sensors .

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl groups on the aromatic rings can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The biological and physicochemical properties of propanone derivatives are highly influenced by substituents on the anilino and phenyl rings. Below is a comparative analysis:

Table 1: Substituent Comparison

Key Observations:

- In contrast, the nitro group in 1-(4-methylphenyl)-3-(3-nitroanilino)-1-propanone may increase reactivity but reduce metabolic stability.

- Lipophilicity : Chloro and ethyl substituents (e.g., in ’s compound) increase hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Table 2: Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₇FNO | 285.33 | ~3.2 | Fluorine, methyl, ketone |

| 3-(4-Chloroanilino)-1-(4-chlorophenyl)-... | C₂₃H₂₁Cl₂NO | 398.32 | ~5.1 | Chloro, ethyl, ketone |

| Aldi-2 | C₁₂H₁₅FNO₂ | 224.25 | ~1.8 | Methoxy, dimethylamino |

| 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-... | C₁₆H₁₄ClFNO | 305.75 | ~3.5 | Chloro, fluoro, methyl |

*LogP values estimated using fragment-based methods.

Key Observations:

- The target compound’s moderate LogP (~3.2) suggests balanced lipophilicity for oral bioavailability.

- Chlorinated analogs (e.g., ) exhibit higher molecular weights and LogP values, which may limit solubility but enhance tissue penetration .

Key Observations:

- Enzyme Inhibition: Aldi-2’s dimethylamino and fluoro-methoxy groups contribute to ALDH inhibition, a target in cancer stem cell therapy .

- Anti-inflammatory Activity: Oxadiazole-containing propanones () show dual inhibition of COX/LOX, reducing inflammation and ulcerogenic risk .

- The target compound’s fluoro-methylanilino group may mimic substituents in kinase inhibitors, though direct evidence is lacking in the provided data.

Biological Activity

The compound 3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone , with CAS number 882748-50-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H18FNO

- Molecular Weight : 287.33 g/mol

- Density : 1.2 g/cm³

- Boiling Point : Approximately 503.8 °C at 760 mmHg

- LogP : 5.17 (indicating significant lipophilicity)

These properties suggest that the compound may have good membrane permeability, which is often a desirable trait for drug candidates.

The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the central nervous system (CNS). Preliminary studies indicate that it may function as a modulator for certain receptors involved in neurotransmission.

- CNS Activity : The compound has shown potential as a modulator of metabotropic glutamate receptors (mGluRs), which are crucial in mediating synaptic transmission and plasticity in the brain. Specifically, it appears to enhance mGluR4 activity, which is implicated in neuroprotection and neurodegenerative disease pathways .

- Antiparkinsonian Effects : In vitro assays have suggested that compounds similar to this compound exhibit antiparkinsonian properties by modulating glutamate signaling pathways, which could be beneficial in treating conditions like Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of related compounds, providing insights into the potential applications of this compound:

- Study on mGluR4 PAM Activity : A study assessing various mGluR4 positive allosteric modulators (PAMs) found that compounds with similar structures to this compound demonstrated significant binding affinity and functional modulation of mGluR4 receptors. The IC50 values were indicative of moderate potency, supporting further investigation into this compound's therapeutic potential .

- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds indicated favorable metabolic stability and distribution profiles, suggesting that this compound may exhibit similar characteristics. This could enhance its viability as a candidate for further development in CNS-related therapies .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the safety profile of this compound. Toxicological assessments are critical for understanding potential adverse effects and establishing safe dosage ranges.

| Study Aspect | Findings |

|---|---|

| Binding Affinity | Moderate potency at mGluR4 receptors |

| Metabolic Stability | Favorable pharmacokinetic profile |

| Toxicity | Further studies needed |

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(3-Fluoro-4-methylanilino)-1-(4-methylphenyl)-1-propanone?

Answer:

The synthesis typically involves a multi-step approach:

- Friedel-Crafts acylation : Reacting 4-methylacetophenone with an acyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propanone backbone .

- Nucleophilic substitution : Introducing the 3-fluoro-4-methylanilino group via reaction with 3-fluoro-4-methylaniline under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography or recrystallization is critical to isolate the final product.

Key parameters include solvent selection (e.g., dichloromethane for Friedel-Crafts), reaction temperature (60–80°C for acylation), and stoichiometric control to minimize side products .

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.3–2.5 ppm (methyl groups on aryl rings), δ 6.5–7.8 ppm (aromatic protons), and δ 3.1–3.5 ppm (propanone backbone) .

- ¹³C NMR : Signals near δ 205 ppm confirm the ketone group .

- IR spectroscopy : A strong absorption band at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

- Mass spectrometry : Molecular ion peak matching the calculated molecular weight (C₁₈H₁₈FNO = 299.34 g/mol) .

Advanced: How does the fluorine substituent influence the compound’s reactivity and biological interactions?

Answer:

The 3-fluoro substituent enhances:

- Electrophilicity : Fluorine’s electron-withdrawing effect increases the reactivity of the anilino group in nucleophilic substitutions .

- Metabolic stability : Fluorination reduces oxidative degradation in biological systems, improving pharmacokinetic properties .

- Target affinity : Fluorine’s small size and high electronegativity enable precise interactions with hydrophobic pockets in enzymes (e.g., kinases or cytochrome P450 isoforms) .

Comparative studies with non-fluorinated analogs show reduced bioactivity, confirming fluorine’s role in target engagement .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-response analysis : Verify activity across a concentration gradient to rule out false positives/negatives .

- Structural analogs testing : Compare activity with derivatives lacking specific substituents (e.g., fluorine or methyl groups) to isolate functional moieties .

- Theoretical modeling : Use density functional theory (DFT) to predict electronic properties and molecular docking to simulate target binding .

- Reproducibility checks : Standardize assay conditions (e.g., solvent, pH, temperature) to mitigate variability .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound?

Answer:

- Cellular assays :

- In silico studies :

- Metabolomics : Track metabolic changes in treated cells via LC-MS to pinpoint affected pathways .

Advanced: What are the challenges in optimizing the yield of this compound during scale-up?

Answer:

- Catalyst efficiency : Lewis acids like AlCl₃ may hydrolyze in moisture; alternatives like FeCl₃ or ionic liquids can improve stability .

- Side reactions : Competing acylation at alternative positions on the aryl ring requires strict temperature control (<70°C) .

- Workup procedures : Use of aqueous-organic biphasic systems during purification reduces emulsion formation .

Advanced: How does the methyl group on the 4-methylphenyl moiety affect crystallinity and solubility?

Answer:

- Crystallinity : The methyl group enhances crystal packing via van der Waals interactions, improving X-ray diffraction quality .

- Solubility : Increases lipophilicity (logP ~3.5), reducing aqueous solubility. Co-solvents (e.g., DMSO) or prodrug strategies (e.g., phosphate esters) are recommended for in vitro studies .

Advanced: What computational tools are recommended for predicting the compound’s ADMET properties?

Answer:

- ADMET Prediction :

- Parameter validation : Compare predictions with experimental data (e.g., hepatic microsome stability assays) .

Advanced: How can researchers address discrepancies in spectroscopic data across studies?

Answer:

- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .

- Cross-validation : Correlate IR and MS data with synthetic intermediates to confirm structural integrity .

- Collaborative verification : Share samples with independent labs to replicate results .

Advanced: What are the implications of stereochemical impurities in this compound’s bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.